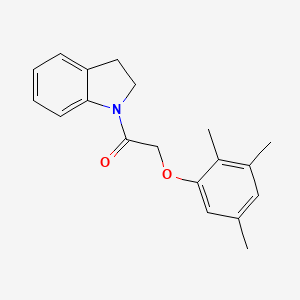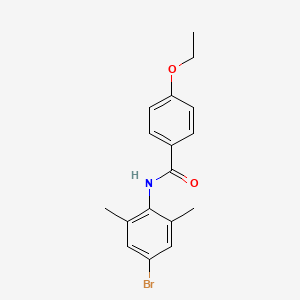![molecular formula C16H14O3 B5813613 4-[(4-acetylbenzyl)oxy]benzaldehyde](/img/structure/B5813613.png)
4-[(4-acetylbenzyl)oxy]benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(4-acetylbenzyl)oxy]benzaldehyde is an organic compound with the molecular formula C16H14O3. It is a derivative of benzaldehyde, featuring an acetyl group and a benzyloxy group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-acetylbenzyl)oxy]benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 4-hydroxybenzaldehyde and 4-acetylbenzyl chloride.
Reaction: The 4-hydroxybenzaldehyde undergoes an etherification reaction with 4-acetylbenzyl chloride in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).
Conditions: The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the reaction conditions mentioned above to achieve higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
4-[(4-acetylbenzyl)oxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The acetyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the acetyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-[(4-acetylbenzyl)oxy]benzoic acid.
Reduction: 4-[(4-acetylbenzyl)oxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-[(4-acetylbenzyl)oxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-[(4-acetylbenzyl)oxy]benzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved would require further investigation through experimental studies.
相似化合物的比较
Similar Compounds
4-(benzyloxy)benzaldehyde: Similar structure but lacks the acetyl group.
4-(acetyl)benzaldehyde: Similar structure but lacks the benzyloxy group.
4-(methoxy)benzaldehyde: Similar structure but has a methoxy group instead of the benzyloxy group.
Uniqueness
4-[(4-acetylbenzyl)oxy]benzaldehyde is unique due to the presence of both the acetyl and benzyloxy groups, which confer distinct chemical and biological properties
属性
IUPAC Name |
4-[(4-acetylphenyl)methoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-12(18)15-6-2-14(3-7-15)11-19-16-8-4-13(10-17)5-9-16/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHUFHYOWJRIROJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)COC2=CC=C(C=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(1,3-benzodioxol-5-yl)ethyl]cycloheptanamine](/img/structure/B5813552.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N'-phenylurea](/img/structure/B5813558.png)

![1-mesityl-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5813568.png)
![N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-hydroxy-2-phenylacetohydrazide](/img/structure/B5813575.png)


![1-(3-Chloro-4-fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5813599.png)
![3-[(4-methoxybenzyl)thio]-5-propyl-4H-1,2,4-triazol-4-amine](/img/structure/B5813621.png)
![2-fluoro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B5813622.png)
![10-ethyl-4,4-dimethyl-5-oxa-8-thia-10,12,13,14,15-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),11,13-tetraen-16-one](/img/structure/B5813628.png)
![N-(3-{[(propionylamino)carbonothioyl]amino}phenyl)-2-furamide](/img/structure/B5813641.png)
![3-[(4-chlorophenyl)thio]-N-(2-ethoxyphenyl)propanamide](/img/structure/B5813642.png)
![4-ETHOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE](/img/structure/B5813647.png)
